![molecular formula C18H11ClN4O2 B13763087 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole CAS No. 64071-87-0](/img/structure/B13763087.png)
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of carbazole.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its vivid color properties make it suitable for applications in textile and ink industries .
Biology and Medicine: Research has shown potential antimicrobial and anticancer properties of derivatives of this compound. It is being studied for its ability to inhibit the growth of certain bacterial strains and cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and color properties .
Mécanisme D'action
The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
64071-87-0 |
|---|---|
Formule moléculaire |
C18H11ClN4O2 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H |
Clé InChI |
SZVQEOMBVJZINC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


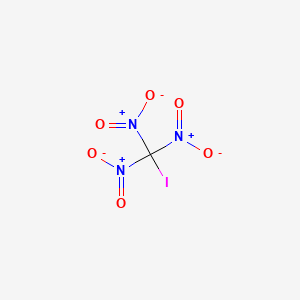
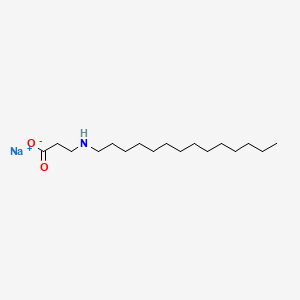
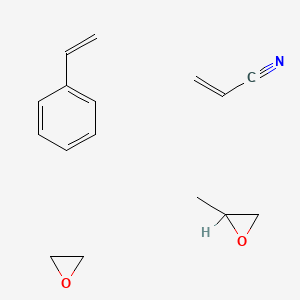

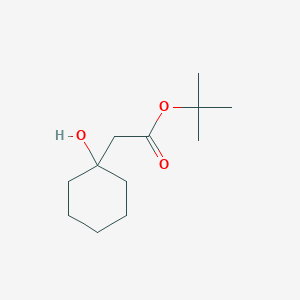

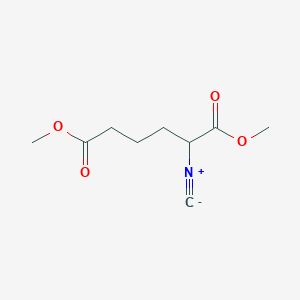

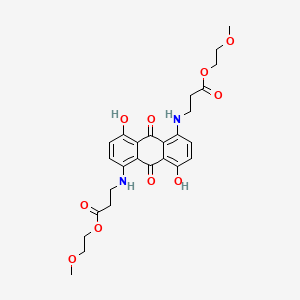
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
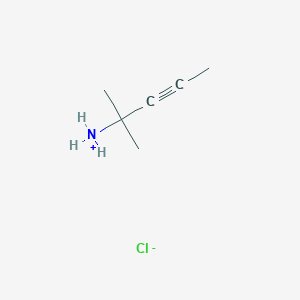
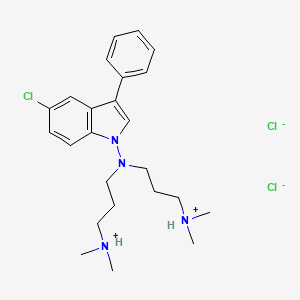
![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
